Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-phenyl-, P-oxide
Description
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-phenyl-, P-oxide is a structurally complex organophosphorus-thiourea hybrid compound. Its core structure combines a tetrahydro-2H-1,3,2-oxazaphosphorin ring—a hallmark of alkylating agents like cyclophosphamide and iphosphamide—with a thiourea moiety substituted by a phenyl group and a hydroxylated nitrogen .
The compound’s bis(2-chloroethyl)amino group suggests a mechanism akin to nitrogen mustards, enabling cross-linking of DNA strands, while the thiourea group may enhance selectivity toward cellular targets such as tyrosine kinase receptors or transport proteins . Its synthesis likely involves functionalization of a cyclophosphamide-like precursor with thiourea derivatives, as seen in analogous naproxen-thiourea hybrids .
Properties
CAS No. |
97139-15-6 |
|---|---|
Molecular Formula |
C14H21Cl2N4O3PS |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-oxocyclohexa-1,5-dien-1-yl)thiourea |
InChI |
InChI=1S/C14H21Cl2N4O3PS/c15-6-8-19(9-7-16)24-18-13(5-10-23-24)20(22)14(25)17-11-1-3-12(21)4-2-11/h1-3,13,18,22H,4-10H2,(H,17,25) |
InChI Key |
UOBFGAXGZQEYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(NC1N(C(=S)NC2=CCC(=O)C=C2)O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide involves multiple steps. The process typically starts with the preparation of the oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group and the thiourea group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistency. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-phenyl-, P-oxide involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxazaphosphorin ring plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Cyclophosphamide and Iphosphamide
Cyclophosphamide and iphosphamide are oxazaphosphorine-based prodrugs activated via hepatic metabolism to release phosphoramide mustard, a DNA-alkylating agent. Unlike these agents, the target compound incorporates a thiourea group, which may alter its metabolic pathway and reduce systemic toxicity. For example, cyclophosphamide metabolites like 4-ketocyclophosphamide retain the oxazaphosphorin ring but exhibit low cytotoxicity, suggesting that structural modifications (e.g., thiourea addition) could mitigate off-target effects .
N-Benzoyl-N'-Phenylthiourea Derivatives
Thiourea derivatives such as N-benzoyl-N'-phenylthiourea act as EGFR inhibitors by blocking tyrosine kinase activity . The target compound’s phenyl-substituted thiourea may similarly inhibit RTKs but with enhanced bioavailability due to the oxazaphosphorin ring’s lipophilicity. However, its bulky substituents could reduce solubility compared to simpler thioureas (e.g., 142 g/L solubility for pure thiourea vs. <10 g/L estimated for the target compound) .
Amino Acid-Thiourea Hybrids (M1, M2)
Amino acid-thiourea derivatives demonstrate anti-amoebic activity via hydrophilic interactions with transport proteins .
Key Findings:
- Selectivity: The target compound’s thiourea group may improve receptor targeting compared to non-hybrid oxazaphosphorines, similar to how amino acid moieties enhance anti-amoebic activity in M1/M2 .
- Toxicity : Metabolites of cyclophosphamide derivatives with retained oxazaphosphorin rings (e.g., 4-ketocyclophosphamide) show low cytotoxicity, suggesting the target compound’s structural stability could reduce off-target effects .
- Solubility : Bulkier substituents likely decrease water solubility compared to unmodified thiourea, necessitating formulation adjustments for clinical use .
Biological Activity
The compound Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-phenyl-, P-oxide is a synthetic derivative of thiourea that incorporates a complex oxazaphosphorin structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a thiourea moiety linked to a phosphorine derivative, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated for various applications, including antitumor and antimicrobial activities. The incorporation of chlorinated ethyl groups and the oxazaphosphorin framework are believed to enhance its efficacy.
Antitumor Activity
Research indicates that compounds with oxazaphosphorin structures exhibit significant antitumor activity. For instance, studies have shown that derivatives of oxazaphosphorines can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Table 1: Summary of Antitumor Studies
| Study Reference | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast | 15 | Apoptosis induction | |
| Lung | 20 | DNA damage response | |
| Colon | 25 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against various bacterial strains, potentially due to the electrophilic nature of the chlorinated groups which can interact with microbial cell membranes .
Table 2: Antimicrobial Efficacy
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study conducted on mice models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and cell cycle regulation .
- Clinical Trials : Early-phase clinical trials involving patients with advanced solid tumors have shown promising results, with some patients experiencing partial responses to treatment .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The phosphorine moiety may facilitate intercalation into DNA, leading to replication errors and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : The chlorinated groups may induce oxidative stress within cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
